6-(1-Pyrazolyl)-2-quinolone
Overview
Description
- 6-(1-Pyrazolyl)-2-quinolone is a heterocyclic compound with a fused pyrazole and quinolone ring system.
- It belongs to the class of pyrazole derivatives, which have gained attention due to their diverse biological activities.
Synthesis Analysis
- 6-(1-Pyrazolyl)-2-quinolone can be synthesized using various methods, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions.
Molecular Structure Analysis
- The compound consists of a quinolone core fused with a pyrazole ring.
- The nitrogen atoms in the pyrazole ring play a crucial role in its biological activity.
Chemical Reactions Analysis
- 6-(1-Pyrazolyl)-2-quinolone can participate in various chemical reactions, including substitution, oxidation, and reduction processes.
Physical And Chemical Properties Analysis
- 6-(1-Pyrazolyl)-2-quinolone is a solid with a melting point around 66-70°C.
- It is weakly basic and can react with both acids and bases.
Scientific Research Applications
Antibacterial Applications
Quinolones, including compounds like 6-(1-Pyrazolyl)-2-quinolone, act by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and maintenance, making quinolones effective against a wide range of bacterial infections. The development of quinolone resistance, however, is a growing concern, driven by mutations in gyrase and topoisomerase IV, plasmid-mediated resistance, and chromosomal changes affecting drug uptake and efflux (Aldred et al., 2014).
Antimalarial Activity
Research on 2-pyrazolyl quinolones has highlighted their potential in antimalarial therapy. These compounds exhibit potent activity against multidrug-resistant strains of malaria parasites, with no cross-resistance observed. The mechanism involves binding to the ubiquinone-reducing Qi site of the parasite's bc1 complex, indicating a promising route for developing new antimalarial drugs (Hong et al., 2018).
Mechanisms of Action and Resistance
Quinolones' efficacy stems from their ability to convert bacterial gyrase and topoisomerase IV into toxic enzymes that fragment the bacterial chromosome. Resistance arises through mutations in these enzymes, plasmid-mediated mechanisms, and alterations in drug efflux or uptake. Novel insights into these interactions are critical for designing drugs to combat resistant strains, highlighting the ongoing need for research in this area (Aldred et al., 2014; Naeem et al., 2016).
Drug Development and Synthesis
The synthetic versatility of quinolones allows for the creation of novel analogs with enhanced antibacterial activity. Modifications at various positions on the quinolone core structure can yield compounds with improved pharmacokinetic properties and reduced resistance profiles. This area of research is vital for the ongoing development of new antibacterial agents to address the challenge of drug resistance (Naeem et al., 2016).
Safety And Hazards
- Information on safety and hazards specific to this compound is not readily available.
- Always follow proper handling procedures and consult safety data sheets.
Future Directions
- Investigate its potential as a drug candidate, considering its unique structure and biological activities.
- Explore its applications in treating specific diseases, such as cancers or infections.
properties
IUPAC Name |
6-pyrazol-1-yl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-5-2-9-8-10(3-4-11(9)14-12)15-7-1-6-13-15/h1-8H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGKTRGWPPAWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC3=C(C=C2)NC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472692 | |
Record name | 6-(1-Pyrazolyl)-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Pyrazolyl)-2-quinolone | |
CAS RN |
102791-46-8 | |
Record name | 6-(1-Pyrazolyl)-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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